2-(Triphenylphosphoranyl)-1,4-benzenediol
Overview
Description
2-(Triphenylphosphoranyl)-1,4-benzenediol is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to a 1,4-benzenediol moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triphenylphosphoranyl)-1,4-benzenediol typically involves the reaction of triphenylphosphine with 1,4-benzoquinone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or toluene. The reaction proceeds via the formation of a phosphonium ylide intermediate, which subsequently reacts with the benzoquinone to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-(Triphenylphosphoranyl)-1,4-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it back to the parent triphenylphosphine and hydroquinone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products:
Oxidation: Triphenylphosphine oxide and benzoquinone derivatives.
Reduction: Triphenylphosphine and hydroquinone.
Substitution: Various substituted derivatives of the aromatic ring.
Scientific Research Applications
2-(Triphenylphosphoranyl)-1,4-benzenediol finds applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Triphenylphosphoranyl)-1,4-benzenediol involves its ability to participate in various chemical reactions due to the presence of the reactive phosphoranyl group. This group can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The compound’s molecular targets include enzymes and other proteins that interact with phosphorus-containing molecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Triphenylphosphine: A related compound with similar reactivity but lacking the benzenediol moiety.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used in various chemical reactions.
1,4-Benzenediol (Hydroquinone): The parent compound of the benzenediol moiety, known for its antioxidant properties.
Uniqueness: 2-(Triphenylphosphoranyl)-1,4-benzenediol is unique due to the combination of the triphenylphosphoranyl group and the benzenediol moiety, which imparts distinct chemical properties and reactivity. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components.
Properties
IUPAC Name |
4-hydroxy-6-(triphenyl-λ5-phosphanylidene)cyclohexa-2,4-dien-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O2P/c25-19-16-17-23(26)24(18-19)27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLWUTYUAYMWOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=C2C=C(C=CC2=O)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19O2P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402682, DTXSID70968880 | |
Record name | 2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2-(triphenylphosphaniumyl)phenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5405-63-0, 50651-56-4 | |
Record name | NSC5196 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Cyclohexadien-1-one, 4-hydroxy-6-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2-(triphenylphosphaniumyl)phenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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